N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide
Description
N-(4-Methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted at position 4 with a phenyl group and at position 2 with a benzamide moiety bearing a 4-methoxyphenyl substituent. Its synthesis typically involves multi-step reactions, including Hantzsch cyclization or coupling of pre-formed thiazole intermediates with substituted benzoyl chlorides .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-18-13-11-17(12-14-18)24-22(26)20-10-6-5-9-19(20)21-15-28-23(25-21)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWJNZLVXCRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzamide: The synthesized thiazole derivative can then be coupled with a benzamide derivative through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methoxylation: The final step involves introducing the methoxy group to the phenyl ring, which can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of compounds related to N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Aspergillus oryzae. The compounds demonstrated significant antibacterial and antifungal activities at concentrations as low as 1 µg/mL .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 1 µg/mL |
| This compound | S. aureus | 1 µg/mL |
| This compound | A. niger | 1 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds exhibiting structural similarities have shown promising results against various cancer cell lines, including human colorectal carcinoma (HCT116). The IC50 values for some derivatives were found to be lower than that of standard chemotherapy agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 4.53 |
| Standard Drug (5-FU) | HCT116 | 9.99 |
Case Studies
Several studies illustrate the efficacy of thiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted by Prajapati et al. synthesized various thiazole derivatives and assessed their antimicrobial properties using standard methods. The results indicated that modifications on the thiazole ring significantly enhanced antimicrobial potency .
- Anticancer Evaluation : Research published in 2019 demonstrated that specific derivatives of thiazoles exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic options .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazole Substituents
N-[4-Hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]benzamide (4ca)
- Structure : Similar to the target compound but includes a hydroxyl group at position 4 of the thiazole ring.
- Synthesis : Prepared via catalyst-free Hantzsch cyclization, yielding 90–95% as an amorphous yellow solid .
- Data : IR spectra confirm C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches .
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- Structure : Substitutes the thiazole’s position 4 with a 4-methylphenyl group.
Analogues with Heterocyclic Additions
Compound 9e ()
- Structure: Incorporates a triazole ring linked to phenoxymethyl-benzimidazole and thiazole.
- Synthesis : Utilizes click chemistry with Cu(I) catalysis, achieving moderate yields.
- Key Feature : The triazole moiety introduces hydrogen-bonding capacity, which may improve target binding affinity in enzyme inhibition .
Compound 28 ()
Substituent Variations on the Benzamide Moiety
N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b)
- Structure : Replaces the methoxyphenyl group with a 4-chlorophenyl.
- Data : Melting point 271–273°C, IR shows CN stretches (2200–2250 cm⁻¹) .
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives ()
Comparative Data Table
Biological Activity
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
| InChI Key | PMXXPISUBCLADF-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group in this compound may enhance its lipophilicity, improving membrane permeability and thus its antimicrobial efficacy .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole-containing compounds. For example, this compound has been evaluated for its cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly influence the compound's potency. In particular, compounds with electron-donating groups like methoxy have demonstrated enhanced activity against cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known to interfere with enzyme activity and signal transduction pathways, which are crucial in cancer progression and microbial resistance .
1. Anticancer Activity Study
In a recent study, this compound was tested against various cancer cell lines. The results indicated an IC50 value of approximately 1.98 µg/mL against A-431 cells, suggesting potent anticancer activity comparable to standard chemotherapeutic agents like doxorubicin .
2. Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited significant activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study underscores the compound's potential as a lead candidate for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
